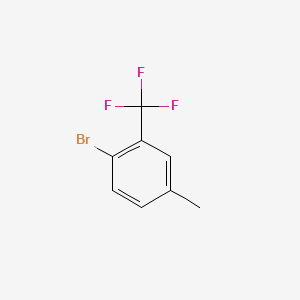

2-Bromo-5-methylbenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXDBPIOFOYRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381397 | |

| Record name | 2-bromo-5-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-20-9 | |

| Record name | 2-bromo-5-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261952-20-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-methylbenzotrifluoride

CAS Number: 261952-20-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-methylbenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, safety and handling guidelines, and its applications in organic synthesis, with a focus on its role in forming complex molecular architectures.

Chemical and Physical Properties

This compound, also known by its IUPAC name 1-bromo-4-methyl-2-(trifluoromethyl)benzene, is a substituted aromatic compound. The presence of a bromine atom, a methyl group, and a trifluoromethyl group on the benzene ring imparts a unique combination of reactivity and stability, making it a versatile building block in synthetic chemistry.[1] The trifluoromethyl group, in particular, can enhance the metabolic stability and lipophilicity of target molecules in drug discovery.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| CAS Number | 261952-20-9[2] |

| IUPAC Name | 1-bromo-4-methyl-2-(trifluoromethyl)benzene |

| Synonyms | 4-Bromo-3-(trifluoromethyl)toluene, 4-Methyl-2-(trifluoromethyl)bromobenzene |

| Molecular Formula | C₈H₆BrF₃[2] |

| Molecular Weight | 239.035 g/mol [2] |

| Appearance | Clear colorless liquid |

| Boiling Point | 189.6 °C at 760 mmHg |

| Density | 1.538 g/cm³ |

| Flash Point | 76.1 °C |

| Refractive Index | 1.4855-1.4895 @ 20 °C |

| Solubility | Insoluble in water, soluble in organic solvents such as ethanol and chloroform. |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound. While experimental spectra are not widely published, predicted data can provide valuable insights.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 238.96778 |

| [M+Na]⁺ | 260.94972 |

| [M-H]⁻ | 236.95322 |

| [M]⁺ | 237.95995 |

| Data sourced from PubChemLite.[3] |

Synthesis and Reactivity

The reactivity of this compound is largely dictated by the presence of the bromine atom, which can readily participate in a variety of cross-coupling reactions. This makes it a valuable precursor for the synthesis of more complex molecules.

Reactivity Profile

The primary site of reactivity on this compound is the carbon-bromine bond. This bond is susceptible to cleavage and subsequent bond formation with a variety of nucleophiles and organometallic reagents. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

A key application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Experimental Protocols

The following sections provide representative experimental protocols for reactions in which this compound is a key reactant.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide, such as this compound, with an arylboronic acid. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., a mixture of isopropanol and water)

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid, and the base.

-

Add the solvent system to the flask.

-

Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to reflux (typically 85-90 °C) and stir vigorously for 8-12 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Safety and Handling

This compound is an irritant and may be harmful if ingested or inhaled.[4] It is irritating to the mucous membranes and upper respiratory tract.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4]

Table 3: GHS Hazard Information

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

-

Dispose of contents/container to an approved waste disposal plant.

Spill and Disposal Procedures

In the event of a spill, absorb the liquid material with an inert absorbent and place it into an appropriate container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.[4] Waste disposal should be conducted in accordance with local, state, and federal regulations.

Applications and Conclusion

This compound is a valuable intermediate in organic synthesis, particularly in the development of active ingredients for pharmaceuticals and agrochemicals.[1] Its structure allows for the introduction of the trifluoromethyl-substituted methylphenyl moiety into larger molecules through reactions such as the Suzuki-Miyaura coupling. The trifluoromethyl group is known to enhance the stability and reactivity of molecules, making this compound a useful tool for medicinal chemists and materials scientists.[1]

This technical guide has provided a summary of the key properties, synthetic utility, and safety considerations for this compound. Researchers and drug development professionals can use this information to effectively and safely incorporate this versatile building block into their synthetic strategies.

References

- 1. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | C8H6BrF3O | CID 2775560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eureka.patsnap.com [eureka.patsnap.com]

An In-depth Technical Guide to 2-Bromo-5-methylbenzotrifluoride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methylbenzotrifluoride, also known as 1-bromo-4-methyl-2-(trifluoromethyl)benzene, is a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique structural features, comprising a bromine atom and a trifluoromethyl group on a toluene backbone, render it a versatile synthetic intermediate. The trifluoromethyl group often imparts desirable properties to bioactive molecules, such as enhanced metabolic stability and lipophilicity, while the bromine atom serves as a convenient handle for a variety of chemical transformations, including cross-coupling reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug discovery and agrochemical development.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The compound is generally insoluble in water but soluble in common organic solvents.[2]

| Property | Value |

| Molecular Formula | C₈H₆BrF₃ |

| Molecular Weight | 239.03 g/mol [3] |

| Boiling Point | 189.6 °C at 760 mmHg[1] |

| Density | 1.5 ± 0.1 g/cm³[1] |

| Refractive Index | 1.475[1] |

| Flash Point | 76.1 °C[1] |

| Vapor Pressure | 0.78 mmHg at 25°C[1] |

| XLogP3 | 3.91[1] |

Chemical Reactivity and Stability

This compound is a stable compound under standard laboratory conditions.[1] Its chemical reactivity is primarily dictated by the presence of the bromine and trifluoromethyl substituents on the aromatic ring.

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, which are fundamental transformations in the synthesis of complex organic molecules. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block in medicinal chemistry.

The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and can enhance the metabolic stability of molecules into which it is incorporated. This is a highly desirable feature in drug design, as it can lead to improved pharmacokinetic profiles.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A plausible and widely used method for the synthesis of aryl bromides from aryl amines is the Sandmeyer reaction.[4][5][6] This approach involves the diazotization of an aniline derivative followed by treatment with a copper(I) bromide salt. For the synthesis of this compound, the starting material would be 4-methyl-2-(trifluoromethyl)aniline.

Reaction Scheme:

Detailed Experimental Protocol (adapted from general Sandmeyer reaction procedures):

-

Step 1: Diazotization of 4-methyl-2-(trifluoromethyl)aniline

-

In a well-ventilated fume hood, dissolve 4-methyl-2-(trifluoromethyl)aniline in a suitable acidic medium, such as a mixture of hydrobromic acid and water, in a reaction vessel equipped with a stirrer and a thermometer.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. The addition should be controlled to prevent excessive foaming and a rapid rise in temperature.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

-

-

Step 2: Sandmeyer Bromination

-

In a separate reaction vessel, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide mixture with vigorous stirring. The addition should be done at a rate that allows for the controlled evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the evolution of nitrogen gas ceases.

-

The reaction mixture can then be heated gently (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water, followed by a wash with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Applications in Drug Discovery and Agrochemicals

The unique combination of a reactive bromine atom and a metabolically robust trifluoromethyl group makes this compound a valuable building block in the synthesis of new chemical entities with potential biological activity.

In the agrochemical sector, trifluoromethylated aromatic compounds are integral to the development of modern pesticides and herbicides.[8] The trifluoromethyl group can enhance the efficacy and selectivity of these agents. This compound can be used as a starting material to synthesize a range of agrochemical candidates through functionalization at the bromine position.

Visualization of Synthetic Utility

The following diagram illustrates the logical workflow of how this compound can be utilized as a synthetic intermediate to generate diverse molecular scaffolds for drug discovery and agrochemical development.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in a range of important chemical transformations, make it an attractive starting material for the construction of complex and potentially bioactive molecules. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling researchers and scientists to access this important building block for their research and development programs. Further exploration of the applications of this compound is likely to yield novel compounds with important therapeutic and agricultural applications.

References

- 1. echemi.com [echemi.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. newblue.lookchem.com [newblue.lookchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

2-Bromo-5-methylbenzotrifluoride molecular structure and weight

An In-depth Technical Guide to 2-Bromo-5-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of this compound, a key intermediate in various chemical syntheses.

Molecular Structure and Properties

This compound, with the CAS Number 261952-20-9, is an organofluorine compound characterized by a benzene ring substituted with a bromine atom, a methyl group, and a trifluoromethyl group.[1][2][3][4] Its chemical structure and properties make it a versatile building block in organic synthesis.[2]

Molecular Identifiers and Representations:

| Identifier | Value |

| IUPAC Name | 1-bromo-4-methyl-2-(trifluoromethyl)benzene |

| SMILES | CC1=CC(=C(C=C1)Br)C(F)(F)F[5] |

| InChI | InChI=1S/C8H6BrF3/c1-5-2-3-7(9)6(4-5)8(10,11,12)/h2-4H,1H3[5] |

| InChIKey | WXXDBPIOFOYRLP-UHFFFAOYSA-N |

The structural arrangement of the substituents on the aromatic ring influences its reactivity in further chemical transformations.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃ | [1][4] |

| Molecular Weight | 239.035 g/mol | [1] |

| Exact Mass | 237.96050 Da | [1] |

| Appearance | Clear colorless liquid | [6] |

| Density | 1.538 g/cm³ | [1][4] |

| Boiling Point | 189.6 °C at 760 mmHg | [1][4] |

| Flash Point | 76.1 °C | [1] |

| Vapor Pressure | 0.78 mmHg at 25°C | [1] |

| Refractive Index | 1.4855-1.4895 at 20°C | [6] |

Table 2: Chemical and Computational Properties

| Property | Value | Source |

| LogP | 3.77630 | [1] |

| XLogP3 | 3.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 155 | [1] |

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules.[2] Its structure allows for the strategic introduction of functional groups, making it valuable for creating novel compounds with potential biological activity.[2]

Key application areas include:

-

Pharmaceuticals: It is used as a starting material or intermediate in the development of active pharmaceutical ingredients (APIs).[2]

-

Agrochemicals: The compound is utilized in the synthesis of active ingredients for pesticides.[2]

-

Specialty Chemicals and Materials: The presence of the trifluoromethyl group can enhance stability and reactivity, making it suitable for producing materials such as liquid crystals and polymers.[2]

The logical workflow for its use in synthesis is depicted below.

Caption: Role as a synthetic intermediate.

Experimental Protocols

Signaling Pathways and Drug Development

There is currently no published information detailing the direct interaction of this compound with biological signaling pathways. Its primary role in drug development is as a structural scaffold or building block for the synthesis of biologically active molecules rather than being an active agent itself.[2] The properties it imparts to a final drug molecule, such as enhanced metabolic stability or lipophilicity due to the trifluoromethyl group, are of significant interest to drug development professionals.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. 261952-20-9|this compound|BLD Pharm [bldpharm.com]

- 4. 261952-20-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. PubChemLite - this compound (C8H6BrF3) [pubchemlite.lcsb.uni.lu]

- 6. H31523.03 [thermofisher.com]

An In-depth Technical Guide to 1-bromo-4-methyl-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-bromo-4-methyl-2-(trifluoromethyl)benzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a bromine atom, a methyl group, and a trifluoromethyl group on a benzene ring, offers multiple reaction sites and imparts unique physicochemical properties to molecules incorporating this moiety. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic protocol, potential applications in drug discovery, and safety information for 1-bromo-4-methyl-2-(trifluoromethyl)benzene and its isomers.

Chemical and Physical Properties

The physicochemical properties of 1-bromo-4-methyl-2-(trifluoromethyl)benzene are crucial for its handling, storage, and application in synthesis. Below is a summary of its properties, along with those of its common isomers for comparison.

| Property | 1-bromo-4-methyl-2-(trifluoromethyl)benzene | 1-bromo-2-methyl-4-(trifluoromethyl)benzene[1] | 2-bromo-1-methyl-4-(trifluoromethyl)benzene[2] |

| CAS Number | 261952-20-9[3][4] | 929000-62-4[1] | 66417-30-9[2] |

| Molecular Formula | C₈H₆BrF₃[3][4] | C₈H₆BrF₃[1] | C₈H₆BrF₃[2] |

| Molecular Weight | 239.03 g/mol [4] | 239.03 g/mol [1] | 239.03 g/mol [2] |

| Appearance | White powder[3] | Not specified | Not specified |

| Boiling Point | 189.6 ± 35.0 °C at 760 mmHg[4] | Not specified | Not specified |

| Density | 1.5 ± 0.1 g/cm³[4] | Not specified | Not specified |

| Flash Point | 76.1 ± 21.8 °C[4] | Not specified | Not specified |

| Purity | 98% - 99%[3][4] | Not specified | Not specified |

| InChIKey | WXXDBPIOFOYRLP-UHFFFAOYSA-N[4] | NXHNLJDFFBZSKJ-UHFFFAOYSA-N[1] | TWWUWLMGYSLODU-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC1=CC(=C(C=C1)Br)C(F)(F)F | CC1=C(C=CC(=C1)C(F)(F)F)Br[1] | CC1=C(C=C(C=C1)C(F)(F)F)Br[2] |

Synthesis and Reactivity

Proposed Synthetic Pathway: Electrophilic Aromatic Bromination

The synthesis would likely proceed via the electrophilic aromatic substitution of 4-methyl-2-(trifluoromethyl)benzene. The directing effects of the methyl group (ortho-, para-directing) and the trifluoromethyl group (meta-directing) will influence the regioselectivity of the bromination.

Caption: Proposed synthesis of 1-bromo-4-methyl-2-(trifluoromethyl)benzene.

Generalized Experimental Protocol

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Materials:

-

4-methyl-2-(trifluoromethyl)benzene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) (if using Br₂)

-

Sulfuric acid (H₂SO₄) (if using NBS)

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

-

Aqueous sodium thiosulfate solution

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-methyl-2-(trifluoromethyl)benzene in a suitable anhydrous solvent.

-

Reagent Addition:

-

Method A (NBS): Cool the solution in an ice bath and slowly add N-Bromosuccinimide followed by the cautious addition of concentrated sulfuric acid.

-

Method B (Bromine): Add a catalytic amount of iron(III) bromide to the solution. Slowly add a solution of bromine in the same anhydrous solvent via a dropping funnel.

-

-

Reaction: Allow the reaction to stir at room temperature or gently heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired isomer.

-

Caption: Generalized workflow for synthesis and purification.

Applications in Drug Discovery and Development

Halogenated and trifluoromethylated benzene derivatives are crucial intermediates in the synthesis of pharmaceuticals. The presence of both a bromine atom and a trifluoromethyl group makes 1-bromo-4-methyl-2-(trifluoromethyl)benzene a valuable building block in medicinal chemistry.

-

Scaffold for Complex Molecules: The bromine atom allows for participation in various cross-coupling reactions such as Suzuki, Stille, and Heck couplings, enabling the introduction of diverse molecular fragments.

-

Modulation of Physicochemical Properties: The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which are desirable in drug candidates.

-

Therapeutic Potential of Related Compounds: While specific biological activities of 1-bromo-4-methyl-2-(trifluoromethyl)benzene are not widely reported, related benzotrifluoride derivatives have been investigated for a range of therapeutic applications, including as anti-cancer agents. For instance, some studies on related compounds have demonstrated anti-prostate cancer activities.

Caption: Role in the drug discovery pipeline.

Safety and Handling

Detailed safety information for 1-bromo-4-methyl-2-(trifluoromethyl)benzene is not available. However, based on the data for its isomers, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

For the isomer 1-bromo-2-methyl-4-(trifluoromethyl)benzene , the following GHS hazard statements apply[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For the isomer 2-bromo-1-methyl-4-(trifluoromethyl)benzene , the following GHS hazard statements have been reported[2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is prudent to assume that 1-bromo-4-methyl-2-(trifluoromethyl)benzene may have similar hazards. Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

1-bromo-4-methyl-2-(trifluoromethyl)benzene is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern provides both reactivity and the ability to impart desirable physicochemical properties. While detailed experimental and biological data for this specific isomer are limited in the public domain, this guide provides a solid foundation for its synthesis, handling, and potential applications based on the chemistry of analogous compounds. Further research into the reactivity and biological activity of this compound is warranted to fully explore its potential in drug discovery and development.

References

- 1. 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 22754141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 2779376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene,1-bromo-4-methyl-2-(trifluoromethyl)-, CasNo.261952-20-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. echemi.com [echemi.com]

2-Bromo-5-methylbenzotrifluoride safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide summarizing available safety information for 2-Bromo-5-methylbenzotrifluoride. It is intended for use by qualified professionals and does not replace a comprehensive Safety Data Sheet (SDS). Users should always consult the original SDS from their supplier before handling this chemical.

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-bromo-4-methyl-2-(trifluoromethyl)benzene, 4-Bromo-3-(trifluoromethyl)toluene |

| CAS Number | 261952-20-9 |

| Molecular Formula | C₈H₆BrF₃ |

| Molecular Weight | 239.035 g/mol [1] |

| Structure |

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | Clear, pale yellow liquid | [2] |

| Form | Liquid | [2] |

| Boiling Point | 189.6°C at 760 mmHg | [1] |

| Flash Point | 76.1°C | [1] |

| Density | 1.538 g/cm³ | [1] |

| Vapor Pressure | 0.78 mmHg at 25°C | [1] |

| Refractive Index | 1.4855-1.4895 @ 20°C | |

| Storage Temperature | Room temperature, sealed in a dry environment | [2] |

Hazard Identification and Classification

This compound is considered a hazardous substance. The primary hazards are summarized below.

GHS Hazard Statements: While a full GHS classification is not consistently available across all sources, the available information suggests the following hazards:

-

Irritant: Causes irritation to the skin, eyes, and respiratory tract.[3]

-

Harmful: May be harmful if swallowed or inhaled.[3]

Hazard Codes (Pre-GHS):

-

F: Flammable

-

Xn: Harmful

Risk Statements (Pre-GHS):

-

R22: Harmful if swallowed.

-

R36/37/38: Irritating to eyes, respiratory system, and skin.

The following diagram illustrates the key hazard relationships for this compound.

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

-

Handling:

-

Avoid all personal contact, including inhalation.[4]

-

Use in a well-ventilated area or under a chemical fume hood.[3][4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3][4]

-

Do not eat, drink, or smoke when handling.[4]

-

Keep containers securely sealed when not in use.[4]

-

Avoid physical damage to containers.[4]

-

Wash hands thoroughly after handling.[4]

-

-

Storage:

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Wear appropriate respiratory protection, impervious boots, and heavy rubber gloves.[3]

-

Environmental Precautions: Prevent spillage from entering drains or watercourses.[4]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3][4] Ventilate the area and wash the spill site after material pickup is complete.[3]

Toxicological and Ecological Information

To the best of our knowledge, the toxicological and ecological properties of this product have not been fully investigated or determined.[3] The following workflow diagram illustrates a general process for assessing chemical safety, which should be applied as more data becomes available for this compound.

Experimental Protocols: Detailed experimental protocols for determining the safety parameters of this compound are not available in the public domain. Standard OECD and EPA guidelines for chemical testing would be the recommended methodologies for any future studies.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

The Solubility Profile of 2-Bromo-5-methylbenzotrifluoride in Organic Solvents: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Bromo-5-methylbenzotrifluoride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to its chemical structure, featuring a bromine atom and a trifluoromethyl group on a toluene backbone, understanding its solubility in various organic solvents is critical for process optimization, reaction kinetics, and purification strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior based on the principle of "like dissolves like." The compound is a colorless liquid at room temperature and is generally expected to be soluble in many organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆BrF₃ |

| Molecular Weight | 239.03 g/mol |

| Appearance | Colorless Liquid |

| Boiling Point | 189.6 °C at 760 mmHg[1] |

| Density | 1.538 g/cm³[1] |

| Refractive Index | 1.4855-1.4895 @ 20°C |

| Predicted LogP | 3.77630[1] |

| Water Solubility | Insoluble |

Note: The high predicted LogP value suggests a strong preference for non-polar, organic environments over aqueous media.

Predicted Solubility Behavior

Based on its structure and physicochemical properties, this compound is anticipated to exhibit good solubility in a range of common organic solvents, including but not limited to:

-

Aromatic Hydrocarbons: Toluene, Benzene, Xylenes

-

Halogenated Solvents: Dichloromethane, Chloroform

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Esters: Ethyl acetate

-

Ketones: Acetone, Methyl ethyl ketone

-

Alcohols: Ethanol, Methanol, Isopropanol (solubility may be more limited compared to less polar solvents)

-

Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

Experimental Protocols for Solubility Determination

To establish precise solubility values, experimental determination is necessary. Two standard and reliable methods are detailed below: the gravimetric method and the isothermal equilibrium shake-flask method.

Gravimetric Method

This method involves the direct measurement of the mass of the solute dissolved in a known volume of solvent to determine the concentration of a saturated solution.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature until the excess, undissolved solute has settled.

-

Sample Extraction: Carefully withdraw a known volume of the clear, saturated supernatant from each vial using a calibrated pipette.

-

Solvent Evaporation: Transfer the extracted supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The difference in mass corresponds to the amount of dissolved this compound.

-

Calculation: Calculate the solubility in g/L or other appropriate units.

Caption: Workflow for Gravimetric Solubility Determination.

Isothermal Equilibrium Shake-Flask Method with HPLC/GC Analysis

This is a widely accepted method for solubility determination, particularly for compounds amenable to chromatographic analysis.

Methodology:

-

Sample Preparation and Equilibration: Follow steps 1 and 2 as described in the Gravimetric Method.

-

Phase Separation: After equilibration, centrifuge the vials at the same constant temperature to ensure complete separation of the undissolved solute.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant. Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

Chromatographic Analysis: Analyze the diluted sample and the standard solutions using a validated HPLC or GC method.

-

Quantification: Generate a calibration curve from the standard solutions. Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Calculation: Calculate the original solubility, taking into account the dilution factor.

Caption: Isothermal Shake-Flask Solubility Workflow.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a strong predictive framework based on its physicochemical properties. Furthermore, the detailed experimental protocols for the gravimetric and isothermal shake-flask methods offer robust and reliable approaches for researchers to determine this crucial parameter. The resulting data will be invaluable for the efficient and effective use of this compound in drug discovery and development.

References

Navigating the Spectroscopic Landscape of 2-Bromo-5-methylbenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and agrochemical development, a profound understanding of a molecule's structural and electronic properties is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique, offering unparalleled insights into molecular architecture. This technical guide provides a detailed exploration of the anticipated ¹H and ¹³C NMR spectral characteristics of 2-Bromo-5-methylbenzotrifluoride, a key intermediate in the synthesis of various active compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the bromine, methyl, and trifluoromethyl substituents on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.6 - 7.8 | d | ~8 |

| H-4 | 7.2 - 7.4 | dd | ~8, ~2 |

| H-6 | 7.4 - 7.6 | d | ~2 |

| -CH₃ | 2.3 - 2.5 | s | - |

Disclaimer: The chemical shifts and coupling constants are estimations based on the analysis of similar substituted benzotrifluoride derivatives.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule. The powerful electron-withdrawing effect of the trifluoromethyl group and the influence of the bromine and methyl groups will result in a characteristic set of chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 (-CF₃) | 130 - 133 | q |

| C-2 (-Br) | 120 - 125 | s |

| C-3 | 133 - 136 | s |

| C-4 | 130 - 133 | s |

| C-5 (-CH₃) | 138 - 141 | s |

| C-6 | 128 - 131 | q |

| -CH₃ | 20 - 22 | s |

| -CF₃ | 122 - 125 | q |

Disclaimer: The chemical shifts are estimations based on the analysis of similar substituted benzotrifluoride derivatives. The quartet multiplicity for carbons attached to or near the CF₃ group is due to carbon-fluorine coupling.

Experimental Protocol for NMR Analysis

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The choice of solvent should be based on the solubility of the compound and its chemical inertness.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

Tune and match the probe for the respective nuclei (¹H and ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: Maintain a constant temperature, typically 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon (except for those coupled to fluorine).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the structure of this compound and the logical relationship for NMR signal assignment.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Commercial Availability and Technical Profile of 2-Bromo-5-methylbenzotrifluoride: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 2-Bromo-5-methylbenzotrifluoride (CAS No. 261952-20-9), a key building block in the development of novel pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and professionals in drug development, this document details the commercial landscape, key chemical properties, a representative synthetic protocol, and potential applications of this versatile compound.

Commercial Suppliers and Quantitative Data

This compound is readily available from a range of commercial chemical suppliers. Purity levels are typically high, with most vendors offering grades of 97% or 98%. The compound is generally supplied as a clear, colorless liquid. Pricing varies by supplier and quantity, with costs decreasing on a per-gram basis for larger orders.

A summary of representative commercial suppliers and their typical product specifications is provided in Table 1. This information is intended as a guide, and researchers are encouraged to contact suppliers directly for the most current pricing and availability.

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals | ≥97.5% | 1g, 5g, 25g |

| SynQuest Laboratories | 98% | 1g, 5g, 10g, 25g |

| Matrix Scientific | 98% | 1g, 5g, 25g |

| Crysdot | 98% | 5g, 10g, 25g |

| Chemenu | 95+% | 25g |

| Biosynth Carbosynth | - | 10g, 25g, 50g |

| US Biological Life Sciences | - | 250mg, 1g |

| Alfa Chemistry | - | Custom |

Table 1: Representative Commercial Suppliers of this compound and Their Product Specifications.

Physicochemical and Spectroscopic Data

A collection of key physicochemical properties and predicted spectroscopic data for this compound is presented in Table 2. This data is essential for reaction planning, characterization, and quality control.

| Property | Value |

| IUPAC Name | 1-bromo-4-methyl-2-(trifluoromethyl)benzene |

| Molecular Formula | C₈H₆BrF₃ |

| Molecular Weight | 239.03 g/mol |

| Appearance | Clear colorless liquid |

| Assay (GC) | ≥97.5% |

| Refractive Index (@20°C) | 1.4855-1.4895 |

Table 2: Physicochemical Properties of this compound.

Synthesis of this compound: A Representative Experimental Protocol

Reaction Scheme:

Materials:

-

4-methyl-2-(trifluoromethyl)aniline

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-methyl-2-(trifluoromethyl)aniline (1.0 eq) in a 48% aqueous solution of hydrobromic acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the aniline solution, maintaining the internal temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of nitrogen ceases.

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product as a clear, colorless liquid.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemical research.[4] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the construction of more elaborate molecular scaffolds. The trifluoromethyl group is a common motif in bioactive molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific signaling pathways involving this compound have not been detailed in the available literature, its utility as a building block suggests its incorporation into molecules designed to interact with a wide range of biological targets. The general workflow for utilizing this compound in a drug discovery context is illustrated below.

Safety Information

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a starting point for researchers interested in utilizing this compound. The information provided on commercial availability, chemical properties, and synthetic methodology is intended to facilitate its application in the laboratory.

References

Synthesis of 2-Bromo-5-methylbenzotrifluoride: A Technical Guide

An In-depth Examination of Synthetic Methodologies for Key Benzotrifluoride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the synthesis of 2-Bromo-5-methylbenzotrifluoride, a substituted aromatic compound of interest in various fields of chemical research and development. Despite a comprehensive search for established synthetic pathways for this specific molecule, detailed experimental protocols and quantitative data in the public domain are scarce. However, extensive information is available for the structurally analogous compound, 2-Bromo-5-fluorobenzotrifluoride. This guide will provide a detailed overview of the well-documented synthesis of this fluoro-analogue, offering valuable insights into the potential synthetic strategies that could be adapted for this compound. The methodologies presented are based on established chemical transformations, including electrophilic aromatic substitution and Sandmeyer reactions, which are fundamental in the synthesis of halogenated benzotrifluorides.

Synthesis Pathway for 2-Bromo-5-fluorobenzotrifluoride via Sandmeyer Reaction

A common and well-documented route to 2-Bromo-5-fluorobenzotrifluoride involves a multi-step synthesis starting from m-fluorobenzotrifluoride. This pathway includes nitration, reduction of the nitro group to an amine, and a subsequent Sandmeyer reaction to introduce the bromine atom.

Caption: Multi-step synthesis of 2-Bromo-5-fluorobenzotrifluoride.

Experimental Protocol

Step 1: Nitration of m-fluorobenzotrifluoride

A mixture of nitric acid and concentrated sulfuric acid is added dropwise to m-fluorobenzotrifluoride at a controlled temperature below 25°C.[1] After the addition, the reaction is stirred at room temperature for several hours. The organic layer is then separated, washed, and the product, 5-fluoro-2-nitrobenzotrifluoride, is purified, for instance by recrystallization from petroleum ether.[1]

Step 2: Reduction to 5-fluoro-2-aminobenzotrifluoride

The 5-fluoro-2-nitrobenzotrifluoride is reduced to the corresponding aniline.[1] A common method is catalytic hydrogenation using a Raney nickel catalyst in an ethanol solvent under hydrogen pressure.[1] The catalyst is then filtered off, and the solvent is removed to yield 5-fluoro-2-aminobenzotrifluoride.[1]

Step 3: Diazotization and Sandmeyer Reaction

The 5-fluoro-2-aminobenzotrifluoride is dissolved in hydrobromic acid and cooled.[1] An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt, while maintaining a low temperature.[1] This diazonium salt solution is then added to a solution of cuprous bromide in hydrobromic acid.[1] The reaction mixture is stirred, and the resulting 2-Bromo-5-fluorobenzotrifluoride is isolated by separation of the organic layer, followed by distillation.[1]

Quantitative Data

| Step | Reactants | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 1. Nitration | m-fluorobenzotrifluoride | Nitric acid, Sulfuric acid | - | - | < 25 | 88.1 | 92.1 |

| 2. Reduction | 5-fluoro-2-nitrobenzotrifluoride | Hydrogen | Raney Nickel | Ethanol | 30-35 | 82.0 | 98.7 |

| 3. Sandmeyer Reaction | 5-fluoro-2-aminobenzotrifluoride | Sodium nitrite, Hydrobromic acid | Cuprous bromide | Water | < 5 | 76.1 | > 98 |

Direct Bromination of m-fluorobenzotrifluoride

An alternative, more direct route to 2-Bromo-5-fluorobenzotrifluoride is the direct electrophilic bromination of m-fluorobenzotrifluoride. This method avoids the multi-step process involving nitration and reduction.

Caption: Workflow for the direct bromination of m-fluorobenzotrifluoride.

Experimental Protocol

m-fluorobenzotrifluoride is mixed with sulfuric acid and cooled.[2] A brominating agent, such as potassium bromate, is then added portion-wise while maintaining a controlled temperature, for example, between 30-35°C.[2] After the addition is complete, the reaction is stirred for a further period. The reaction is then quenched, and the product is extracted with an organic solvent like dichloromethane. The organic layer is washed, and the final product is purified by distillation.[2]

Quantitative Data

| Reactant | Brominating Agent | Acid | Solvent for Extraction | Temperature (°C) | Yield (%) | Purity (%) |

| m-fluorobenzotrifluoride | Potassium bromate | 70% Sulfuric acid | Dichloromethane | 30-35 | 91.7 | 99.1 |

Conclusion

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-Bromo-5-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylbenzotrifluoride is a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its trifluoromethyl and bromo-substituted aromatic structure offers a versatile platform for further chemical modifications. A robust and well-understood synthetic route is paramount for the efficient production of this key intermediate. This technical guide provides a detailed overview of the primary synthetic pathway for this compound, focusing on the critical intermediates, their formation, and the associated experimental protocols. The synthesis is typically a multi-step process commencing from 3-methylbenzotrifluoride, proceeding through nitration, reduction, and a final diazotization-bromination sequence.

Synthetic Pathway Overview

The most common and logical synthetic route to this compound involves three key transformations. Each step generates a distinct intermediate that is crucial for the subsequent reaction. The overall pathway is illustrated below:

Figure 1: Synthetic workflow for this compound.

Key Intermediates and Experimental Protocols

This section details the synthesis and characteristics of the pivotal intermediates in the production of this compound. The provided experimental protocols are based on established procedures for analogous compounds and serve as a comprehensive guide for laboratory synthesis.

Key Intermediate 1: 5-Methyl-2-nitrobenzotrifluoride

The initial step in the synthesis is the regioselective nitration of 3-methylbenzotrifluoride. The trifluoromethyl group is a meta-director, and the methyl group is an ortho-, para-director. The directing effects of these two groups work in concert to favor the introduction of the nitro group at the 2-position, leading to the formation of 5-methyl-2-nitrobenzotrifluoride.

Experimental Protocol: Nitration of 3-Methylbenzotrifluoride

-

Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add concentrated sulfuric acid (98%). Cool the flask in an ice-water bath to 0-5 °C. Slowly add fuming nitric acid (98%) dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration Reaction: In a separate three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, place 3-methylbenzotrifluoride. Cool the flask to 0-5 °C using an ice-salt bath. Add the pre-cooled nitrating mixture dropwise to the 3-methylbenzotrifluoride over a period of 1-2 hours, maintaining the reaction temperature below 10 °C.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Gas Chromatography (GC). Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 5-methyl-2-nitrobenzotrifluoride.

Key Intermediate 2: 5-Methyl-2-aminobenzotrifluoride

The second key intermediate is obtained through the reduction of the nitro group of 5-methyl-2-nitrobenzotrifluoride to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Reduction of 5-Methyl-2-nitrobenzotrifluoride

-

Reaction Setup: In a high-pressure hydrogenation reactor (autoclave), add 5-methyl-2-nitrobenzotrifluoride and a suitable solvent such as methanol or ethanol. Add a catalytic amount of Raney Nickel (approximately 5-10% by weight of the nitro compound).

-

Hydrogenation: Seal the reactor and purge it with nitrogen gas several times, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.8-1.0 MPa). Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Reaction Monitoring and Work-up: Monitor the reaction by observing the cessation of hydrogen uptake. After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Isolation and Purification: Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be washed with a small amount of the solvent. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 5-methyl-2-aminobenzotrifluoride can be purified by vacuum distillation or recrystallization.

Key Intermediate 3: 5-Methyl-2-(trifluoromethyl)benzenediazonium salt

The final key intermediate is the diazonium salt, which is generated in situ and immediately used in the subsequent Sandmeyer reaction. Diazotization of the primary aromatic amine, 5-methyl-2-aminobenzotrifluoride, is achieved by treating it with nitrous acid (generated from sodium nitrite and a strong acid) at low temperatures.

Experimental Protocol: Diazotization of 5-Methyl-2-aminobenzotrifluoride

This protocol is integrated into the Sandmeyer reaction protocol below as the diazonium salt is not isolated.

Final Synthesis Step: Sandmeyer Reaction

The Sandmeyer reaction converts the diazonium salt intermediate into the final product, this compound, using a copper(I) bromide catalyst.

Experimental Protocol: Sandmeyer Reaction

-

Preparation of the Diazonium Salt Solution: In a beaker, dissolve 5-methyl-2-aminobenzotrifluoride in a 48% hydrobromic acid solution. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. Prepare a solution of sodium nitrite in water and add it dropwise to the amine solution, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete diazotization.

-

Preparation of the Copper(I) Bromide Solution: In a separate reaction flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The addition will likely cause gas evolution (N₂). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: Pour the reaction mixture into water and extract with a suitable organic solvent like dichloromethane or diethyl ether. Combine the organic extracts, wash with water, dilute sodium hydroxide solution, and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

Data Presentation

The following table summarizes the key intermediates in the synthesis of this compound. The yield and purity are estimated based on analogous syntheses of similar compounds.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Typical Purity (%) |

| 5-Methyl-2-nitrobenzotrifluoride | C₈H₆F₃NO₂ | 205.14 | 90-95 | >98 |

| 5-Methyl-2-aminobenzotrifluoride | C₈H₈F₃N | 175.15 | 85-95 | >99 |

| This compound (Final Product) | C₈H₆BrF₃ | 239.03 | 75-85 | >99 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from starting materials to the final purified product.

Figure 2: Detailed experimental workflow for the synthesis.

The Trifluoromethyl Group: A Cornerstone in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a paramount strategy in medicinal chemistry.[1][2] This functional group imparts a unique combination of properties that can dramatically enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates.[3][4] Its strong electron-withdrawing nature, moderate lipophilicity, and high metabolic stability make it a valuable tool for optimizing lead compounds and designing novel therapeutics.[5] This technical guide provides a comprehensive overview of the biological activities of trifluoromethylated compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Physicochemical Properties and Their Impact on Biological Systems

The trifluoromethyl group's profound impact on a molecule's biological activity stems from its distinct physicochemical properties:

-

High Electronegativity: The fluorine atoms in the CF3 group create a strong electron-withdrawing effect, which can significantly alter the pKa of nearby functional groups and influence non-covalent interactions with biological targets.[5][6] This can lead to enhanced binding affinity and selectivity.[1]

-

Increased Lipophilicity: The CF3 group is more lipophilic than a methyl group, which can improve a drug's ability to cross cellular membranes and the blood-brain barrier.[3] This enhanced permeability can lead to better bioavailability and distribution.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450s.[5] This increased stability often results in a longer drug half-life.[1]

-

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for a methyl group or a chlorine atom. This substitution can be used to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a biological target.[6]

Diverse Biological Activities of Trifluoromethylated Compounds

The unique properties of the trifluoromethyl group have been exploited to develop a wide range of therapeutic agents with diverse biological activities.

Anticancer Activity

Trifluoromethylated compounds have shown significant promise as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[7][8]

. Table 1: Anticancer Activity of Selected Trifluoromethylated Compounds

| Compound | Target/Mechanism | Cell Line(s) | IC50 | Citation(s) |

| Sorafenib | Multi-kinase inhibitor (Raf-1, B-Raf, VEGFR-2, etc.) | - | Raf-1: 6 nM, B-Raf: 22 nM, VEGFR-2: 90 nM | |

| Alpelisib | PI3Kα inhibitor | - | 5 nM (cell-free) | [3][9] |

| Selinexor | CRM1/XPO1 inhibitor | T-ALL cell lines | 34-203 nM | [4] |

| TNBC cell lines | 11-550 nM | [10][11] | ||

| Bicalutamide | Androgen Receptor Antagonist | LNCaP/AR(cs) | 0.16 µM | [1][12] |

| Celecoxib | COX-2 inhibitor | Sf9 cells | 40 nM | [13] |

Antimicrobial Activity

The trifluoromethyl group has also been incorporated into antimicrobial agents to combat bacterial and fungal infections.[14]

Table 2: Antimicrobial Activity of Selected Trifluoromethylated Compounds

| Compound Class | Microorganism | MIC (µg/mL) | Citation(s) |

| N-(trifluoromethyl)phenyl substituted pyrazole | S. aureus (MRSA) | 0.78 - 3.12 | [15] |

| E. faecium | 0.78 | [15] | |

| Trifluoromethyl-substituted N-Arylcinnamamides | S. aureus (MRSA) | 12.3 - 24.6 | [16] |

| N-Trifluoromethylthiolated Sulfonimidamides | M. tuberculosis | 4 - 8 | [17] |

Enzyme Inhibition

Trifluoromethylated compounds are potent inhibitors of various enzymes, playing crucial roles in treating a range of diseases.

Table 3: Enzyme Inhibition by Selected Trifluoromethylated Compounds

| Compound | Enzyme Target | Inhibition Constant (Ki) / IC50 | Citation(s) |

| Dutasteride | 5α-reductase (Type I and II) | IC50: 3.9 nM (Type I), 1.8 nM (Type II) | [18] |

| Tipranavir | HIV Protease | - | [19][20] |

| Celecoxib | COX-1 | IC50: 15 µM | |

| COX-2 | IC50: 0.04 µM |

Neurological and Other Activities

The influence of the trifluoromethyl group extends to drugs targeting the central nervous system and other physiological processes.

Table 4: Neurological and Other Activities of Selected Trifluoromethylated Compounds

| Compound | Target/Mechanism | Activity Metric | Value | Citation(s) |

| Fluoxetine | Serotonin Transporter (SERT) | - | - | |

| Ubrogepant | CGRP Receptor Antagonist | cAMP IC50 | 0.08 nM | [21] |

| Ki (human CGRP receptor) | - | [21] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of trifluoromethylated compounds are often mediated through their interaction with specific signaling pathways.

Caption: A generalized workflow for the drug discovery and development process.

PI3K/Akt/mTOR Pathway

This pathway is crucial for cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Trifluoromethylated inhibitors like Alpelisib specifically target components of this pathway.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Alpelisib.

Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation and survival. Sorafenib is a multi-kinase inhibitor that targets key components of this pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]

- 7. Sorafenib | Cell Signaling Technology [cellsignal.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Selinexor | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]

- 11. Selinexor (KPT-330) demonstrates anti-tumor efficacy in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selleck Chemical LLC Bicalutamide 50mg 90357-06-5 ICI-176334, Quantity: | Fisher Scientific [fishersci.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciforum.net [sciforum.net]

- 17. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dutasteride - Wikipedia [en.wikipedia.org]

- 19. Tipranavir (Aptivus) | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]

- 20. tipranavir [drugcentral.org]

- 21. Ubrogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in modern medicinal chemistry, transforming the landscape of drug design and development.[1] Its unique electronic properties and steric profile allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties, often leading to significant improvements in efficacy, stability, and overall performance.[2][3][4] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group, offering insights into its impact on key drug-like properties, detailed experimental protocols for its evaluation, and a look into the strategic thinking behind its implementation in drug discovery workflows.

Core Physicochemical and Pharmacokinetic Effects of the Trifluoromethyl Group

The introduction of a trifluoromethyl group can profoundly alter a molecule's behavior in a biological system. These changes are primarily driven by the high electronegativity of the fluorine atoms, the strength of the carbon-fluorine bond, and the group's overall lipophilicity.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2][5] By replacing a metabolically labile methyl or hydrogen group with a CF₃ group, medicinal chemists can effectively block common metabolic pathways, such as oxidation.[2][6] This "metabolic switching" leads to a longer in vivo half-life, reduced clearance, and improved bioavailability.[2][6]

| Compound Pair | Parameter | Without CF₃ Group | With CF₃ Group | Fold Change | Reference |

| Celecoxib Analogue | Number of Metabolites (in vitro) | Higher (e.g., 18 for WIN 54954) | Lower (e.g., 8 for analogue 3 ) | ~2.3x reduction | [7] |

| Fluoxetine vs. (R)-De(trifluoromethyl) Fluoxetine | Elimination Half-life (t½) | Shorter (data for direct analog not available) | Longer (1-3 days for acute administration) | - | [8] |

| General Observation | In vitro Half-life (t½) in Liver Microsomes | Shorter | Longer | - | [2] |

| General Observation | Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | - | [2] |

Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that significantly influences a drug's ability to cross biological membranes, including the blood-brain barrier.[2][9] The Hansch lipophilicity parameter (π) for the CF₃ group is approximately +0.88, indicating its strong contribution to a molecule's overall lipophilicity (LogP).[3] This increased lipophilicity can enhance absorption and distribution, leading to improved drug exposure at the target site.[5] However, the impact on lipophilicity can be context-dependent, influenced by the position of the CF₃ group within the molecule.[10]

| Compound | LogP | Reference |

| Aniline | 0.90 | [1] |

| 2-Fluoroaniline | 1.15 | [1] |

| 4-Fluoroaniline | 1.15 | [1] |

| 2-(Trifluoromethyl)aniline | 1.75 | [1] |

| 3-(Trifluoromethyl)aniline | 2.01 | [1] |

| 4-(Trifluoromethyl)aniline | 1.90 | [1] |

| Celecoxib | 3.5 | [11] |

| Fluoxetine | 4.05 | [12] |